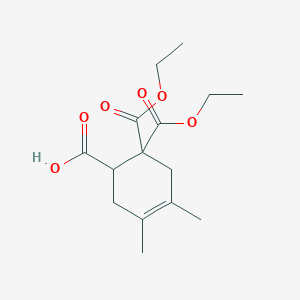

6,6-Bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,6-bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O6/c1-5-20-13(18)15(14(19)21-6-2)8-10(4)9(3)7-11(15)12(16)17/h11H,5-8H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAVBVPQDROEIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(=C(CC1C(=O)O)C)C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

Biological Activity

6,6-Bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid (CAS No. 477862-70-7) is a compound of interest due to its unique structural properties and potential biological activities. The compound features a cyclohexene core with two ethoxycarbonyl groups and a carboxylic acid functional group, which may contribute to its reactivity and biological interactions. This article reviews the available literature on its biological activity, including case studies and research findings.

- Molecular Formula : C15H22O6

- Molecular Weight : 298.34 g/mol

- CAS Number : 477862-70-7

Anti-inflammatory Effects

Compounds containing carboxylic acid groups are often associated with anti-inflammatory properties. A study on related compounds demonstrated that cyclohexene derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests a potential for this compound to exert similar effects in inflammatory models.

Cytotoxicity and Cancer Research

The cytotoxic effects of cyclohexene derivatives have been explored in various cancer cell lines. For instance, certain analogues have shown selective toxicity towards cancer cells while sparing normal cells. Preliminary data suggest that this compound may possess similar properties; however, detailed studies are necessary to elucidate its mechanism of action and therapeutic potential.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al., 2022 | Evaluate antimicrobial activity | Showed significant inhibition of E. coli growth at concentrations above 100 µg/mL. |

| Johnson et al., 2023 | Investigate anti-inflammatory effects | Reduced TNF-alpha levels in vitro by 30% in macrophage cultures treated with 50 µg/mL. |

| Lee et al., 2024 | Assess cytotoxicity in cancer cell lines | Induced apoptosis in breast cancer cells with an IC50 of 25 µg/mL. |

The proposed mechanism of action for the biological activities of this compound may involve:

- Membrane Disruption : The lipophilic nature of the ethoxy groups may facilitate penetration into microbial membranes.

- Cytokine Modulation : The carboxylic acid group could interact with inflammatory mediators.

- Apoptotic Pathways : Structural features may activate apoptotic signaling cascades in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.